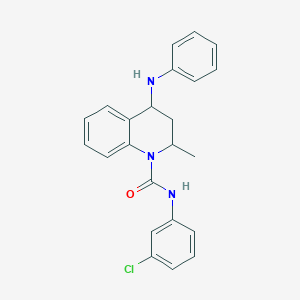
4-anilino-N-(3-chlorophenyl)-2-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-anilino-N-(3-chlorophenyl)-2-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide, commonly known as ACQ, is a chemical compound that has gained significant attention in scientific research. ACQ is a quinoline derivative that has been synthesized by various methods and has shown promising results in various biological and physiological applications.
Mecanismo De Acción
The mechanism of action of ACQ is not completely understood. However, it has been suggested that ACQ inhibits the activity of enzymes involved in the production of inflammatory mediators, such as cyclooxygenase and lipoxygenase. ACQ has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, which may contribute to its anti-tumor properties.
Biochemical and Physiological Effects
ACQ has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in vitro and in vivo. ACQ has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Moreover, ACQ has been shown to inhibit the replication of various viruses, including HIV, HCV, and influenza virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ACQ has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. ACQ is also stable under various conditions, which makes it suitable for long-term storage. However, ACQ has some limitations. It is not very water-soluble, which makes it difficult to use in aqueous solutions. Moreover, ACQ has not been extensively studied in vivo, which limits its potential therapeutic applications.
Direcciones Futuras
There are several future directions for the research on ACQ. One direction is to study the potential use of ACQ in the treatment of bacterial and fungal infections. Another direction is to study the potential use of ACQ in the treatment of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Moreover, further studies are needed to understand the mechanism of action of ACQ and its potential side effects in vivo.
Conclusion
In conclusion, ACQ is a quinoline derivative that has gained significant attention in scientific research. ACQ has shown promising results in various biological and physiological applications, including anti-inflammatory, anti-tumor, and anti-viral properties. ACQ has several advantages for lab experiments, but also has some limitations. Further studies are needed to understand the potential therapeutic applications of ACQ and its mechanism of action.
Métodos De Síntesis
ACQ can be synthesized by various methods, including the reaction of 3-chloroaniline with 2-methylquinoline-4-carboxylic acid and subsequent reduction with sodium borohydride. Another method involves the reaction of 3-chloroaniline with 2-methyl-4-quinolonecarboxylic acid ethyl ester, followed by reduction with lithium aluminum hydride. The yield of ACQ using these methods ranges from 50-80%.
Aplicaciones Científicas De Investigación
ACQ has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties. ACQ has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and multiple sclerosis. Moreover, ACQ has been studied for its potential use in the treatment of bacterial and fungal infections.
Propiedades
IUPAC Name |
4-anilino-N-(3-chlorophenyl)-2-methyl-3,4-dihydro-2H-quinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O/c1-16-14-21(25-18-9-3-2-4-10-18)20-12-5-6-13-22(20)27(16)23(28)26-19-11-7-8-17(24)15-19/h2-13,15-16,21,25H,14H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APUKYKPMBYZSOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1C(=O)NC3=CC(=CC=C3)Cl)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-anilino-N-(3-chlorophenyl)-2-methyl-3,4-dihydro-2H-quinoline-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dichlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5152623.png)
![1,8-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine oxalate](/img/structure/B5152639.png)
![N-cyclohexyl-4-{[(4-methoxyphenyl)(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B5152652.png)
![4-methoxy-N-(2-methoxyethyl)-2-({1-[(2E)-2-methyl-3-phenyl-2-propen-1-yl]-4-piperidinyl}oxy)benzamide](/img/structure/B5152654.png)

![1-{[1,4-bis(phenylsulfonyl)-2-piperazinyl]carbonyl}azepane](/img/structure/B5152660.png)
![2-[5-(3-chloro-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5152663.png)
![4-[2-(3-bromophenyl)-5,6-dimethoxy-1H-benzimidazol-1-yl]-2,6-di-tert-butylphenol](/img/structure/B5152671.png)
![2-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4-pyrimidinamine](/img/structure/B5152693.png)
![5-(4-hydroxy-3-nitrobenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5152696.png)
![1-benzyl-5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5152702.png)
![N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5152711.png)
![N-{2-[2-(3-isopropylphenoxy)ethoxy]ethyl}-1-butanamine](/img/structure/B5152712.png)
![3-{1-[(3-fluorophenyl)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B5152715.png)